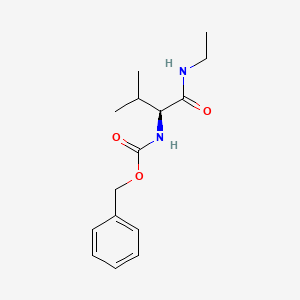![molecular formula C12H10ClNO2 B1427581 [6-(4-クロロフェノキシ)ピリジン-3-イル]メタノール CAS No. 1160430-78-3](/img/structure/B1427581.png)
[6-(4-クロロフェノキシ)ピリジン-3-イル]メタノール
概要
説明
[6-(4-Chlorophenoxy)pyridin-3-yl]methanol: is an organic compound with the molecular formula C({12})H({10})ClNO(_{2}) It is characterized by a pyridine ring substituted with a chlorophenoxy group and a methanol group
科学的研究の応用
Chemistry: [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications, including coatings and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol typically involves the reaction of 4-chlorophenol with 3-hydroxypyridine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
[ \text{4-Chlorophenol} + \text{3-Hydroxypyridine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{[6-(4-Chlorophenoxy)pyridin-3-yl]methanol} ]
Industrial Production Methods
In an industrial setting, the production of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
化学反応の分析
Types of Reactions
Oxidation: [6-(4-Chlorophenoxy)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce it to the corresponding alcohol.
Substitution: The chlorophenoxy group in [6-(4-Chlorophenoxy)pyridin-3-yl]methanol can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))
Reduction: Lithium aluminum hydride (LiAlH(_4))
Substitution: Amines, thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol derivatives
作用機序
The mechanism of action of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets depend on the specific application and context of use.
類似化合物との比較
- [6-(4-Bromophenoxy)pyridin-3-yl]methanol
- [6-(4-Methylphenoxy)pyridin-3-yl]methanol
- [6-(4-Fluorophenoxy)pyridin-3-yl]methanol
Comparison: Compared to its analogs, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol exhibits unique properties due to the presence of the chlorine atom. The electron-withdrawing nature of chlorine can influence the compound’s reactivity and interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents such as bromine, methyl, or fluorine.
特性
IUPAC Name |
[6-(4-chlorophenoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZUUNVPQAVBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Methyl-3-piperidinyl)thio]-3-phenylquinoline hydrochloride](/img/structure/B1427498.png)
![5-chloro-3-methyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B1427499.png)
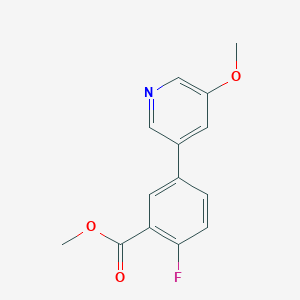
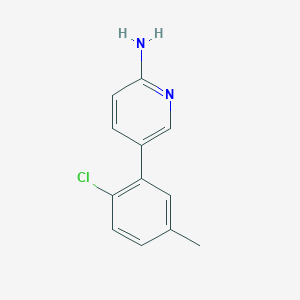

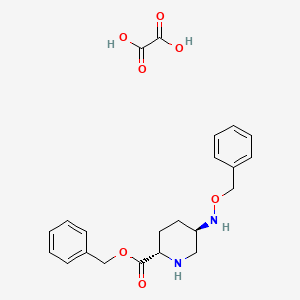
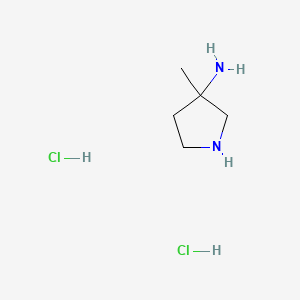
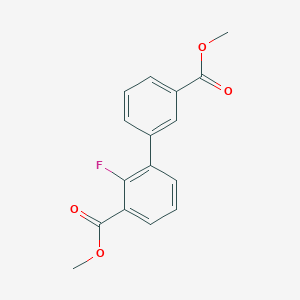
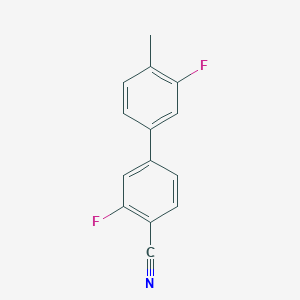
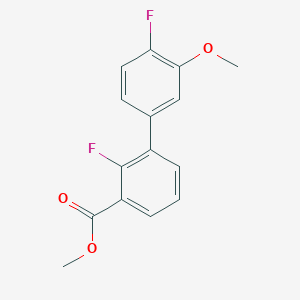
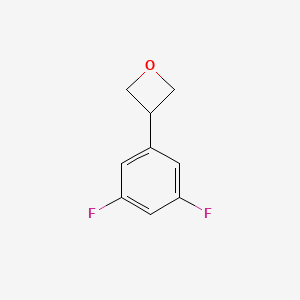
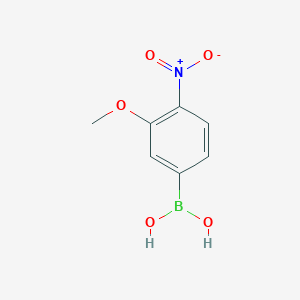
![Methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1427520.png)
